molecular formula C6H7ClN2O2 B081016 2-Chloro-4,6-dimethoxypyrimidine CAS No. 13223-25-1

2-Chloro-4,6-dimethoxypyrimidine

Cat. No.: B081016
CAS No.: 13223-25-1
M. Wt: 174.58 g/mol
InChI Key: PBEKEFWBLFBSGQ-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dimethoxypyrimidine is a chemical compound with the molecular formula C6H7ClN2O2 . It is used in various chemical reactions including nucleophilic substitution, carbonylation, nitration, Pechmann condensation reaction, Tisler triazolopyrimidine cyclization, and cross-coupling .


Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight of this compound is 174.58 g/mol .


Chemical Reactions Analysis

This compound is involved in a variety of chemical reactions. For instance, it is used in aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents have a significant impact on the course and efficiency of the reaction .


Physical and Chemical Properties Analysis

This compound is a colorless crystal with a melting point of 100-105 °C . It is insoluble in water but soluble in methyl alcohol, diethyl ether, chloroform, toluene, N,N-dimethylformamide, and acetonitrile .

Scientific Research Applications

Pyrimidine Derivatives in Medicinal Chemistry

Anti-inflammatory and Anti-cancer Properties

Pyrimidine derivatives are recognized for their pharmacological diversity, exhibiting properties ranging from anti-inflammatory to anti-cancer activities. The synthesis and structure-activity relationships (SARs) of pyrimidine compounds are extensively studied, with many showing potent effects against various diseases due to their ability to inhibit crucial biological pathways and enzymes (H. Rashid et al., 2021). This suggests that 2-Chloro-4,6-dimethoxypyrimidine, as a pyrimidine derivative, may also hold potential in drug design and discovery, particularly in the development of anti-inflammatory and anti-cancer agents.

Antioxidant Activity

The role of pyrimidine derivatives extends into the investigation of antioxidant properties, where their efficacy in scavenging free radicals is assessed. Analytical methods for determining antioxidant activity highlight the significance of heterocyclic compounds, including pyrimidines, in understanding and enhancing their antioxidant capabilities (I. Munteanu & C. Apetrei, 2021). This indicates potential research avenues for this compound in exploring its antioxidant effects.

Photolyase and DNA Repair

The fascinating dynamics and mechanisms of photolyase, an enzyme involved in the repair of sun-induced DNA damage, including pyrimidine dimers, have been detailed, showcasing the intricate processes of electron transfer and catalytic repair cycles (Meng Zhang et al., 2017). Although this compound is not directly mentioned, understanding the interaction of pyrimidine derivatives with DNA structures can provide insights into potential applications in genetic repair and protection.

Nucleotide Excision Repair (NER) Pathway

The eukaryotic NER pathway, responsible for repairing a wide variety of helix-distorting lesions in DNA, including those involving pyrimidine dimers, highlights the essential roles of pyrimidine derivatives in maintaining genomic integrity (R. M. Costa et al., 2003). Research on this compound could potentially explore its interactions with DNA and its implications in DNA repair mechanisms.

Fluorinated Pyrimidines in Cancer Treatment

The review on fluorine chemistry and the use of fluorinated pyrimidines (FPs) in cancer treatment elucidates the evolving role of pyrimidine analogs, like 5-Fluorouracil, in personalized medicine (W. Gmeiner, 2020). This underlines the potential of structurally related compounds, such as this compound, in contributing to the development of targeted cancer therapies.

Safety and Hazards

2-Chloro-4,6-dimethoxypyrimidine is toxic by inhalation, in contact with skin, and if swallowed . It is recommended for R&D use only and not for medicinal, household, or other uses .

Mechanism of Action

Target of Action

2-Chloro-4,6-dimethoxypyrimidine is primarily used as an intermediate in the synthesis of pyrimidine-based herbicides . The primary targets of these herbicides are usually specific enzymes or proteins within the plants that are essential for growth and survival .

Mode of Action

The compound acts as a building block in the synthesis of more complex molecules. It undergoes aromatic nucleophilic substitution with aniline derivatives to form 2-anilinopyrimidines . The substituents on the aniline derivatives have a significant impact on the course and efficiency of the reaction .

Biochemical Pathways

The exact biochemical pathways affected by this compound are dependent on the final compound it is used to synthesize. For example, in the synthesis of certain herbicides, it may inhibit the action of enzymes involved in the synthesis of essential amino acids in plants, leading to their death .

Pharmacokinetics

Its molecular weight is 174.58 , which is within the range generally favorable for absorption and distribution.

Result of Action

The molecular and cellular effects of this compound are largely dependent on the final compound it is used to synthesize. In the case of herbicides, the result is typically the inhibition of plant growth, leading to the death of the plant .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound and its derivatives. Factors such as temperature, pH, and the presence of other chemicals can affect the rate of reactions involving this compound . .

Biochemical Analysis

Biochemical Properties

2-Chloro-4,6-dimethoxypyrimidine plays a significant role in biochemical reactions, particularly in the synthesis of other complex molecules. It interacts with enzymes such as kinases and transferases, which facilitate the transfer of functional groups. The compound can act as a substrate or inhibitor in these reactions, influencing the activity of the enzymes. For instance, it may inhibit certain kinases, thereby affecting phosphorylation processes crucial for cell signaling and metabolism .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting specific kinases, it can alter the phosphorylation status of key signaling proteins, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it may affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating them. This binding can lead to conformational changes in the enzymes, affecting their catalytic activity. For example, the compound may inhibit enzyme activity by occupying the active site, preventing substrate binding and subsequent catalysis. Alternatively, it may enhance enzyme activity by stabilizing the active conformation of the enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Long-term exposure to the compound can lead to sustained inhibition of enzyme activity, resulting in prolonged alterations in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and primarily affect specific biochemical pathways. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical and physiological responses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound’s influence on metabolic flux and metabolite levels can significantly impact cellular metabolism and overall physiological functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be actively transported into cells via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .

Properties

IUPAC Name

2-chloro-4,6-dimethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEKEFWBLFBSGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408903
Record name 2-Chloro-4,6-dimethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13223-25-1
Record name 2-Chloro-4,6-dimethoxypyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13223-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4,6-dimethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,260 ml of 36% hydrochloric acid were charged in a 5-l four-necked flask and then cooled to 0° C. After 180 g (1.16 moles) of 2-amino-4,6-dimethoxypyrimidine were added in small portions into the flask, the resulting mixture was stirred for about 1 hour until the reaction mixture changed into a syrupy form. After the reaction mixture was cooled to -15° C., 260 ml of 159 g (2.3 moles) of NaNO2 in H2O were added dropwise over about 1 hour under vigorous stirring. After completion of the dropwise addition, the resulting mixture was stirred at -15° to -10° C. for additional 1 hour so that the reaction was brought to completion. While the reaction mixture was retained at -5° C., 1.5 l of a 30% aqueous solution of NaOH were charged dropwise so that the reaction mixture was neutralized to pH 7. By filtration under reduced pressure, a clay-like material of a purple color was collected. The target compound was extracted from the clay-like material using 3 l of ethyl acetate. Through the procedure of washing with water, drying over anhydrous sodium sulfate and removal of the solvent, 63 g of bluish crude crystals were obtained. They were crystallized further by silica get chromatography to obtain 60.8 g of white crystals (yield: 29.9%).
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